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Compound of Interest

Compound Name: 1,1-Diethoxypentane-d10

Cat. No.: B15600299 Get Quote

An In-Depth Technical Guide to 1,1-Diethoxypentane-d10

This guide provides comprehensive technical information on 1,1-Diethoxypentane-d10,

tailored for researchers, scientists, and professionals in drug development. The focus is on its

chemical properties, synthesis, and its primary application as an internal standard in

quantitative analytical methods.

Core Compound Data
1,1-Diethoxypentane-d10 is the deuterated isotopologue of 1,1-diethoxypentane, also known

as valeraldehyde diethyl acetal. The "d10" designation signifies that ten hydrogen atoms on the

two ethyl groups have been replaced by deuterium atoms. While a specific CAS number for

1,1-Diethoxypentane-d10 is not readily found in public chemical databases, indicating it may

not be a commonly cataloged or commercially available compound, its fundamental properties

can be derived. The non-deuterated form has the CAS number 3658-79-5.[1][2][3][4]

The key quantitative data for both the deuterated and non-deuterated forms are summarized

below for direct comparison.
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Property
1,1-
Diethoxypentane

1,1-
Diethoxypentane-
d10

Data Source

CAS Number 3658-79-5 Not readily available [1][2][3][4]

Molecular Formula C₉H₂₀O₂ C₉H₁₀D₁₀O₂ Calculated

Molecular Weight ~160.25 g/mol ~170.31 g/mol [1][5][6][7] / Calculated

Canonical SMILES CCCCC(OCC)OCC

CCCCC(OCC([2H])

([2H])[2H])OCC([2H])

([2H])[2H]

-

Note: The molecular weight for the deuterated compound is calculated based on the

substitution of 10 hydrogen atoms (atomic mass ≈ 1.008 amu) with 10 deuterium atoms (atomic

mass ≈ 2.014 amu).

Synthesis of 1,1-Diethoxypentane-d10
The synthesis of 1,1-Diethoxypentane-d10 follows the general principle of acetal formation

from an aldehyde and an alcohol under acidic conditions. In this case, valeraldehyde is reacted

with deuterated ethanol (ethanol-d5 or ethanol-d6, depending on the desired labeling pattern

on the ethyl group) in the presence of an acid catalyst.

Synthetic Pathway
The logical pathway for the synthesis is the acid-catalyzed nucleophilic addition of deuterated

ethanol to valeraldehyde.
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Reactants Conditions

Valeraldehyde

1,1-Diethoxypentane-d10

Ethanol-d5 (2 eq.) Acid Catalyst (e.g., H₂SO₄, p-TsOH)

 catalysis

Water (byproduct)

 +

Click to download full resolution via product page

Caption: Synthetic pathway for 1,1-Diethoxypentane-d10.

Detailed Experimental Protocol
This protocol describes a general laboratory procedure for the synthesis of 1,1-
Diethoxypentane-d10.

Materials:

Valeraldehyde (pentanal), ≥97% purity

Ethanol-d5 (C₂D₅OH) or Ethanol-d6 (CD₃CD₂OH), isotopic purity ≥99%

Anhydrous p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄)

Anhydrous sodium sulfate or magnesium sulfate
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Anhydrous diethyl ether

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Dean-Stark apparatus (optional, for water removal)

Procedure:

Reaction Setup: A round-bottom flask is charged with valeraldehyde (1 equivalent) and an

excess of deuterated ethanol (2.5 to 3 equivalents). The flask is equipped with a reflux

condenser.

Catalyst Addition: A catalytic amount of an acid catalyst, such as p-TsOH (0.01-0.05

equivalents), is added to the mixture.

Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by

Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the

valeraldehyde peak and the appearance of the product peak. If a Dean-Stark apparatus is

used, the removal of water provides a visual indication of the reaction's progress.

Work-up: After the reaction is complete (typically several hours), the mixture is cooled to

room temperature. The reaction is quenched by the slow addition of a saturated sodium

bicarbonate solution to neutralize the acid catalyst.

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined

organic extracts are washed with brine.

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or

magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a

rotary evaporator.

Purification: The crude product can be purified by fractional distillation under reduced

pressure to yield pure 1,1-Diethoxypentane-d10.

Application in Quantitative Analysis
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The primary application of 1,1-Diethoxypentane-d10 is as an internal standard (IS) for the

quantification of its non-deuterated analog in various matrices using techniques like GC-MS or

Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11][12] Deuterated standards

are considered the gold standard for quantitative mass spectrometry because they have nearly

identical chemical and physical properties to the analyte, ensuring they behave similarly during

sample preparation, chromatography, and ionization, but are distinguishable by their mass.[8]

[9][10][11][12]

Experimental Workflow for Quantification using GC-MS
The following diagram illustrates a typical workflow for the quantification of a volatile analyte in

a sample matrix using a deuterated internal standard.
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Caption: Workflow for quantitative analysis using a deuterated internal standard.
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Detailed Protocol for GC-MS Quantification
This protocol outlines the general steps for quantifying 1,1-diethoxypentane in a sample using

1,1-diethoxypentane-d10 as an internal standard.

1. Preparation of Standards and Samples:

Calibration Standards: A series of calibration standards are prepared by spiking a blank

matrix with known concentrations of non-deuterated 1,1-diethoxypentane.

Internal Standard Spiking: A fixed concentration of 1,1-diethoxypentane-d10 working

solution is added to all calibration standards, quality control samples, and unknown samples.

2. Sample Extraction:

The samples are subjected to an appropriate extraction method to isolate the analyte and

internal standard from the matrix. For a volatile compound like 1,1-diethoxypentane, this

could involve liquid-liquid extraction (LLE), solid-phase microextraction (SPME), or purge

and trap.

3. GC-MS Analysis:

Gas Chromatography: An aliquot of the extract is injected into the GC system. A non-polar

capillary column is typically used to separate the analyte from other components. The oven

temperature program is optimized to achieve good peak shape and separation.

Mass Spectrometry: The mass spectrometer is operated in a mode that allows for the

selective detection of both the analyte and the internal standard. Selected Ion Monitoring

(SIM) is often preferred for its high sensitivity and selectivity. Specific ions for 1,1-

diethoxypentane (e.g., m/z 103, 115) and 1,1-diethoxypentane-d10 (e.g., m/z 113, 125,

assuming deuteration on the ethoxy groups) would be monitored.

4. Data Analysis:

Peak Integration: The peak areas of the selected ions for both the analyte and the internal

standard are integrated.
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Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak

area to the internal standard peak area against the known concentrations of the calibration

standards.

Quantification: The concentration of 1,1-diethoxypentane in the unknown samples is

determined by calculating their analyte-to-internal standard peak area ratios and

interpolating the concentration from the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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